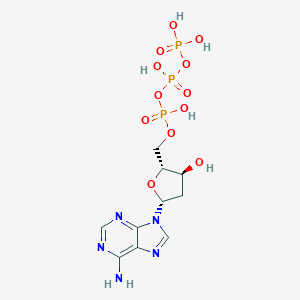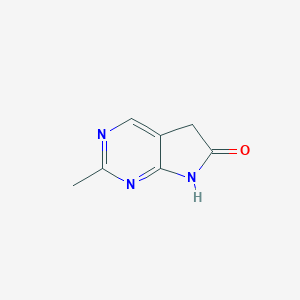
6-Methyl-5,7-diazaoxindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5,7-diazaoxindole (MDAOI) is a compound that has gained interest in recent years due to its potential applications in scientific research. MDAOI is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This molecule has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Mecanismo De Acción
6-Methyl-5,7-diazaoxindole acts by binding to the active site of MAO-A, preventing the enzyme from breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
Efectos Bioquímicos Y Fisiológicos
6-Methyl-5,7-diazaoxindole has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, 6-Methyl-5,7-diazaoxindole has been shown to have antioxidant properties, and to inhibit the production of reactive oxygen species. 6-Methyl-5,7-diazaoxindole has also been shown to have anti-inflammatory effects, and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-Methyl-5,7-diazaoxindole is its selectivity for MAO-A, which allows researchers to study the effects of specific neurotransmitters on behavior and cognition. However, 6-Methyl-5,7-diazaoxindole also has limitations, including its potential to interact with other enzymes and receptors in the brain, and its potential to cause side effects such as nausea and headache.
Direcciones Futuras
There are several potential future directions for research involving 6-Methyl-5,7-diazaoxindole. One area of interest is the potential use of 6-Methyl-5,7-diazaoxindole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of 6-Methyl-5,7-diazaoxindole in the study of the effects of neurotransmitters on behavior and cognition in animal models. Finally, further research is needed to explore the potential side effects and limitations of 6-Methyl-5,7-diazaoxindole, in order to better understand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 6-Methyl-5,7-diazaoxindole can be achieved through several methods, including the reaction of 2-methyl-4-nitroaniline with ethyl acetoacetate, followed by reduction with zinc powder. Another method involves the reaction of 2-methyl-4-nitroaniline with ethyl acetoacetate and sodium ethoxide, followed by reduction with sodium borohydride. Both of these methods have been reported to yield high purity 6-Methyl-5,7-diazaoxindole.
Aplicaciones Científicas De Investigación
6-Methyl-5,7-diazaoxindole has been found to have potential applications in scientific research, particularly in the field of neuroscience. The molecule has been shown to act as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This makes 6-Methyl-5,7-diazaoxindole a potential tool for studying the effects of these neurotransmitters on behavior and cognition.
Propiedades
Número CAS |
118801-71-1 |
|---|---|
Nombre del producto |
6-Methyl-5,7-diazaoxindole |
Fórmula molecular |
C7H7N3O |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-4-8-3-5-2-6(11)10-7(5)9-4/h3H,2H2,1H3,(H,8,9,10,11) |
Clave InChI |
FRUNDADHVMDNAW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2CC(=O)NC2=N1 |
SMILES canónico |
CC1=NC=C2CC(=O)NC2=N1 |
Sinónimos |
6H-Pyrrolo[2,3-d]pyrimidin-6-one, 5,7-dihydro-2-methyl- (6CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




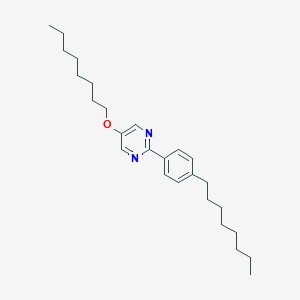
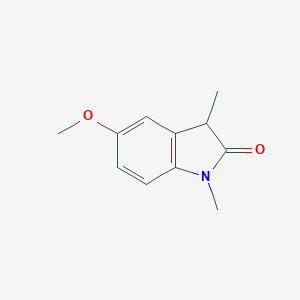
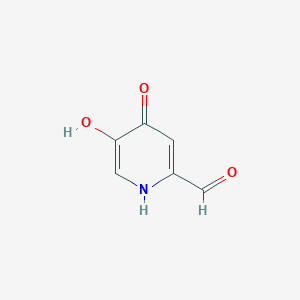

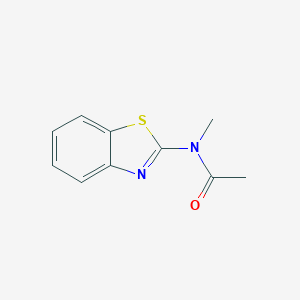
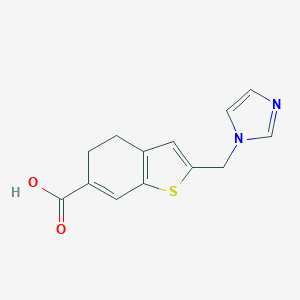
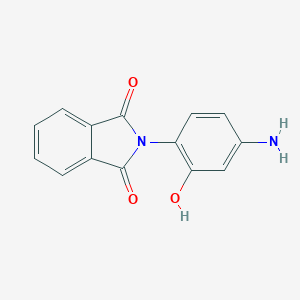
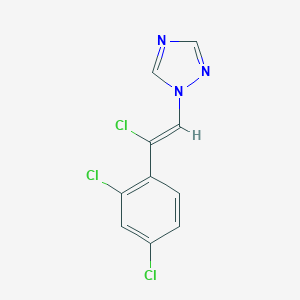
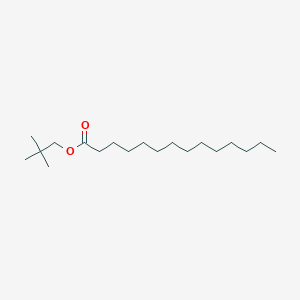
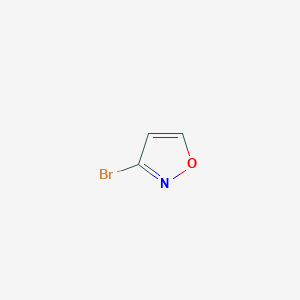
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)

